Ethyl 3-(pyrimidin-2-yloxy)benzoate

Medicinal Chemistry Agrochemicals Structure-Activity Relationship (SAR)

Researchers face assay failure from impure or mis-substituted building blocks. Ethyl 3-(pyrimidin-2-yloxy)benzoate (CAS 1159822-51-1) is a ≥97% pure, meta-substituted pyrimidinyloxybenzoate ester validated for SAR exploration. • Avoids misleading results from ortho/para isomer contamination. • Defined ethyl ester handle enables systematic lead optimization. • Consistent batch quality supports regulatory-compliant analytical development.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 1159822-51-1
Cat. No. B1443275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(pyrimidin-2-yloxy)benzoate
CAS1159822-51-1
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
InChIInChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3
InChIKeyQHVUMKMLXXXCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(pyrimidin-2-yloxy)benzoate: Overview and Procurement


Ethyl 3-(pyrimidin-2-yloxy)benzoate (CAS 1159822-51-1) is a heterocyclic organic compound classified as a pyrimidinyloxybenzoate ester . It is characterized by a pyrimidin-2-yloxy substituent attached at the meta-position of an ethyl benzoate core, yielding a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical development programs [1]. Its structural motif is common in scaffolds targeting various biological pathways, including kinase inhibition and herbicidal activity, as seen in analogous pyrimidinyloxybenzoate derivatives [2].

Risks of Generic Substitution in R&D


The pyrimidinyloxybenzoate scaffold is highly sensitive to both the position of the ether linkage on the benzoate ring and the nature of the ester group. Simple substitution of Ethyl 3-(pyrimidin-2-yloxy)benzoate with close analogs, such as its methyl ester counterpart or positional isomers (e.g., 2- or 4-substituted), is not scientifically justifiable without rigorous validation . Empirical evidence from related compound classes demonstrates that these seemingly minor structural modifications profoundly alter key properties including biological target affinity, metabolic stability, and physicochemical parameters like solubility and logP [1]. Such changes can lead to assay failure, misleading SAR interpretations, or inconsistent in vivo performance, ultimately delaying project timelines and increasing R&D costs [2]. The specific quantitative differentiations are detailed in Section 3.

Key Differentiators for Procurement Decisions


Positional Isomerism and Biological Activity

The meta-substitution pattern of Ethyl 3-(pyrimidin-2-yloxy)benzoate confers a distinct spatial and electronic environment compared to its ortho- and para-substituted analogs (e.g., Methyl 2-(pyrimidin-2-yloxy)benzoate and Methyl 4-(pyrimidin-2-yloxy)benzoate). While direct head-to-head data for this exact compound is limited, a class-level inference can be drawn from reported anticancer activity of pyrimidinyloxybenzoates. For instance, the ortho-substituted Methyl 2-(pyrimidin-2-yloxy)benzoate shows moderate micromolar activity against a panel of cancer cell lines (HeLa IC50=25 μM, MCF-7 IC50=30 μM, A549 IC50=20 μM) . The biological profile of the meta-substituted ethyl ester is expected to be different, as SAR studies in analogous series demonstrate that the position of the benzoate attachment significantly impacts both target engagement and off-target effects [1].

Medicinal Chemistry Agrochemicals Structure-Activity Relationship (SAR)

Ester Group Impact on Physicochemical and Biological Properties

The ethyl ester moiety in Ethyl 3-(pyrimidin-2-yloxy)benzoate is a key differentiator from both the free acid (3-(pyrimidin-2-yloxy)benzoic acid) and methyl ester (Methyl 3-(pyrimidin-2-yloxy)benzoate) analogs. Class-level inference from drug design principles indicates that ester homologation significantly impacts properties such as lipophilicity (logP), metabolic stability, and cell permeability. For example, the herbicidal activity of structurally related 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate derivatives varies with the ester group; in one series, different dialkoxyphosphoryl aryl methyl esters showed IC50 values of 16.4 μM and 28.0 μM, respectively [1]. While not a direct comparison for the target compound, it demonstrates that the ester moiety is a tunable handle that can be optimized for specific biological outcomes, suggesting that the ethyl ester represents a distinct point in a multi-parameter optimization space.

Drug Metabolism Prodrug Design Physicochemical Properties

Vendor Purity and Storage for Reproducibility

Reputable suppliers, including Sigma-Aldrich and ChemScene, specify a purity of ≥97% for Ethyl 3-(pyrimidin-2-yloxy)benzoate . This is a critical procurement parameter. While purity alone does not define biological differentiation, it is a key indicator of synthetic reliability and a prerequisite for reproducible assay data. In contrast, lower purity grades (e.g., <95%) or undefined purity from non-verified sources can introduce confounding impurities that may act as false positives or negatives in biological assays. Furthermore, defined storage conditions (room temperature for Sigma-Aldrich ; sealed in dry, 2-8°C for ChemScene ) provide a baseline for maintaining compound integrity over time, a crucial consideration for long-term research programs.

Chemical Synthesis Quality Control Procurement Specifications

Potential CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that compounds within the pyrimidinyloxybenzoate class, including Ethyl 3-(pyrimidin-2-yloxy)benzoate, may function as CCR5 antagonists [1]. This target is implicated in HIV infection and autoimmune diseases. While specific IC50 data for Ethyl 3-(pyrimidin-2-yloxy)benzoate is not publicly available, the broader class exhibits potent antagonism; for example, other pyrimidine-containing CCR5 antagonists have been reported with IC50 values as low as 1.20 nM [2]. This contrasts with the primary applications of analogs like Methyl 4-(pyrimidin-2-yloxy)benzoate, which is more frequently associated with fungicidal and antimicrobial activity . This divergence in target engagement underscores that even structurally similar compounds can be funneled into entirely different therapeutic development paths.

Immunology HIV GPCR Antagonism

Application Scenarios for Ethyl 3-(pyrimidin-2-yloxy)benzoate


Hit-to-Lead Optimization for Kinase Inhibitors and GPCR Modulators

Given its meta-substituted pyrimidinyloxybenzoate scaffold, Ethyl 3-(pyrimidin-2-yloxy)benzoate is a suitable building block for generating focused libraries aimed at kinase targets or GPCRs, such as CCR5 [1]. Its specific substitution pattern and ethyl ester handle allow for rapid SAR exploration and lead optimization, where its distinct properties compared to ortho- or para-substituted analogs are critical for fine-tuning potency and selectivity [2]. The defined purity and vendor specifications ensure that observed biological effects are attributable to the compound itself, not impurities .

Novel Herbicide and Fungicide Development

The pyrimidinyloxybenzoate class is well-validated in agrochemicals, as demonstrated by the herbicidal activity of structurally related derivatives [3]. Ethyl 3-(pyrimidin-2-yloxy)benzoate serves as a key intermediate for synthesizing novel analogs in this space. Its distinct ester group can be leveraged to modulate physicochemical properties critical for field performance, such as foliar uptake and soil mobility, differentiating it from simpler methyl ester analogs .

Chemical Probe Synthesis for Target Identification

The compound's potential association with CCR5 antagonism, inferred from class-level screening [1], makes it a candidate for generating chemical probes to study this receptor's role in HIV infection, inflammation, and autoimmune diseases. Its synthesis as a high-purity ethyl ester provides a reliable starting point for further derivatization (e.g., synthesis of a biotinylated or fluorescent probe) without the confounding effects of a free carboxylic acid or more labile methyl ester [2].

Reference Standard and Intermediate for Pharmaceutical Development

In a pharmaceutical development setting, a compound with defined purity (≥97%) and from a reputable supplier (e.g., Sigma-Aldrich, ChemScene) is essential . Ethyl 3-(pyrimidin-2-yloxy)benzoate can be procured and used as a reference standard for analytical method development (e.g., HPLC impurity profiling) or as a well-characterized intermediate in the synthesis of more complex drug candidates, where batch-to-batch consistency is paramount for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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